

An In-depth Technical Guide to 7-bromo-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-bromo-5-nitro-1H-indazole**

Cat. No.: **B1270210**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **7-bromo-5-nitro-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

7-bromo-5-nitro-1H-indazole is a substituted indazole with the molecular formula $C_7H_4BrN_3O_2$.^[1] Its chemical structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 7 and a nitro group at position 5. The presence of these functional groups is expected to significantly influence its chemical reactivity and biological activity.

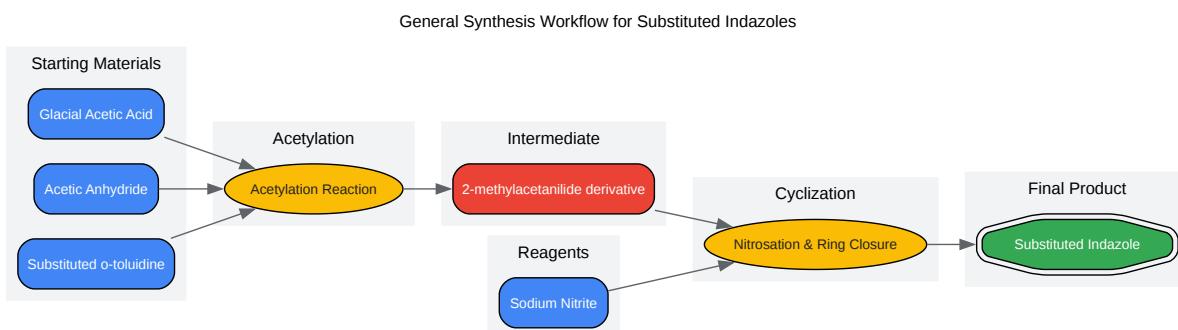
Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[1]
Molecular Weight	242.03 g/mol	[1]
CAS Number	685109-10-8	[1]
Melting Point	260-261 °C	
Appearance	Expected to be a solid	N/A
Purity	Commercially available up to >97%	[1]
XLogP3	2.5	[2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **7-bromo-5-nitro-1H-indazole** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted indazoles. A common strategy involves the cyclization of appropriately substituted o-toluidine derivatives.

Proposed Experimental Protocol: Synthesis of Substituted Nitroindazoles


A general and adaptable method for the synthesis of nitroindazoles involves the nitrosation and subsequent ring closure of substituted 2-methylacetanilides.[\[3\]](#) This approach offers high yields and is suitable for commercial production.[\[3\]](#)

Step 1: Acetylation of the corresponding 2-methyl-nitroaniline. The starting material, a substituted o-toluidine, is reacted with an excess of glacial acetic acid and acetic anhydride to form the corresponding 2-methylacetanilide.[\[3\]](#)

Step 2: Nitrosation and Ring Closure. To the reaction mixture containing the 2-methylacetanilide, an alkali metal nitrite, such as sodium nitrite, is added.[\[3\]](#) This initiates the nitrosation of the acetylated amino group, followed by an intramolecular cyclization to form the indazole ring. The reaction is typically carried out at a temperature above 50°C.[\[3\]](#)

This one-step process is efficient as it does not necessitate the use of an inert organic solvent or an alkali metal alkanoate.[3]

A visual representation of a general synthetic workflow for substituted indazoles is provided below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of substituted indazoles.

Spectral Properties (Predicted)

Detailed, experimentally obtained spectral data for **7-bromo-5-nitro-1H-indazole** are not publicly available. However, the expected spectral characteristics can be inferred from the analysis of the parent 1H-indazole and similarly substituted derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1H-indazole in DMSO-d₆ shows distinct signals for the aromatic protons.[4] For **7-bromo-5-nitro-1H-indazole**, the aromatic region is expected to be simpler due to substitution. The proton at position 3 of the pyrazole ring would likely appear as a singlet. The protons on the benzene ring at positions 4 and 6 would likely appear as doublets,

with their chemical shifts influenced by the electron-withdrawing effects of the nitro group and the bromine atom. The N-H proton of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts of the carbons in the benzene ring will be significantly affected by the bromo and nitro substituents. Carbons directly attached to these electron-withdrawing groups (C5 and C7) will be shifted downfield.

IR Spectroscopy

The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching of the indazole ring (around 3100-3400 cm⁻¹). Strong characteristic peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) are anticipated around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 242.03. A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺⁺² peaks in approximately a 1:1 ratio) will be a key feature for structural confirmation.

Potential Biological and Medicinal Significance

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.^[5] Various substituted indazoles have been investigated for their potential as:

- Anticancer agents^[6]
- Anti-inflammatory drugs^[6]
- Antimicrobial agents^[7]
- Inhibitors of various enzymes, such as nitric oxide synthase (NOS)^[8]

Specifically, nitro-substituted indazoles have demonstrated significant biological activities. For instance, 7-nitroindazole is a known inhibitor of nitric oxide synthase.[8] The introduction of a bromine atom at the 7-position and a nitro group at the 5-position in the indazole scaffold of **7-bromo-5-nitro-1H-indazole** suggests that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the development of novel enzyme inhibitors or as a building block for more complex therapeutic agents. The compound is listed as a protein degrader building block by some chemical suppliers, indicating its potential utility in the development of PROTACs and related targeted protein degradation technologies.[1]

Conclusion

7-bromo-5-nitro-1H-indazole is a halogenated and nitrated heterocyclic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data is limited in the public domain, its synthesis can be approached through established methodologies for substituted indazoles. Its structural features suggest a high potential for biological activity, making it an interesting target for further investigation by researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - 7-bromo-5-nitro-1h-indazole (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 5. caribjpscitech.com [caribjpscitech.com]
- 6. nbinno.com [nbino.com]
- 7. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-bromo-5-nitro-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270210#7-bromo-5-nitro-1h-indazole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com